molecular formula C4H12Cl2N2O2 B2438901 (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride CAS No. 2138115-25-8

(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride

Cat. No.: B2438901
CAS No.: 2138115-25-8
M. Wt: 191.05
InChI Key: VSFFWLDRYFNDNB-XWJKVJTJSA-N
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Description

(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a hydrazine group attached to an oxolane ring, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available diallylamine.

    Ring-Closing Metathesis (RCM): This step involves the formation of the oxolane ring through a ring-closing metathesis reaction.

    Hydrazine Addition: Hydrazine is added to the oxolane ring to introduce the hydrazine group.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazine group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-Isopropyl-3-methylcyclohexanone: Similar in structure but with different functional groups.

    (3S,4R)-4-ALLYL-3-((1S)-1-HYDROXY-2-(PHENYLSELANYL)BUTYL)DIHYDROFURAN-2(3H)-ONE: Another chiral compound with distinct biological activities.

    (3S,4R)-3-ETHYL-4-(3H-IMIDAZO[1,2-a]PYRROLO[2,3-e]PYRAZIN-8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE: A compound with similar stereochemistry but different applications.

Uniqueness

(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is unique due to its specific hydrazine group attached to an oxolane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S,4R)-4-hydrazinyloxolan-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c5-6-3-1-8-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H/t3-,4-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFFWLDRYFNDNB-XWJKVJTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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